1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine
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Overview
Description
1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine is an organic compound with the molecular formula C15H23NO. It is characterized by the presence of a piperidine ring substituted with a methoxy-dimethylphenyl group.
Preparation Methods
The synthesis of 1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to remove the methoxy group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include hydroxylated derivatives, demethylated compounds, and substituted piperidines .
Scientific Research Applications
1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine can be compared with other similar compounds, such as:
1-[(4-Methoxyphenyl)methyl]piperidine: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
4-Methoxy-2,5-dimethylbenzylamine: Contains an amine group instead of a piperidine ring, leading to different chemical properties and applications.
1-[(4-Methoxy-2,5-dimethylphenyl)methyl]pyrrolidine: Features a pyrrolidine ring instead of a piperidine ring, which may influence its binding affinity to molecular targets.
Properties
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-16-14-20(23-3)17(2)13-18(16)15-21-11-7-19(8-12-21)22-9-5-4-6-10-22/h13-14,19H,4-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGDSFZSOFYZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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